1-methyl-N-(propan-2-yl)piperidine-3-carboxamide
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Overview
Description
1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is a chemical compound with the molecular formula C10H20N2O. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an isopropyl group and a methyl group attached to the piperidine ring, along with a carboxamide functional group.
Mechanism of Action
Target of Action
The primary target of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft .
Mode of Action
This compound acts as a potent inhibitor of GlyT1 .
Biochemical Pathways
The increased concentration of glycine in the synaptic cleft enhances the activation of N-methyl-D-aspartate receptors (NMDARs) . NMDARs are ionotropic glutamate receptors that play key roles in synaptic plasticity and memory function .
Pharmacokinetics
This compound exhibits a favorable pharmacokinetics profile .
Result of Action
The inhibition of GlyT1 and the subsequent increase in glycine concentrations lead to enhanced activation of NMDARs . This can result in improved cognitive function and has potential therapeutic effects for conditions such as schizophrenia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may exhibit potent inhibitory activity .
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are currently limited .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide typically involves the reaction of 1-methylpiperidine-3-carboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(propan-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Isopropyl-1-methylpiperidine-3-amine.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
1-methyl-N-(propan-2-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperidine-3-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
N-Isopropylpiperidine-3-carboxamide:
Uniqueness
1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is unique due to the presence of both isopropyl and methyl groups, which confer specific steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-N-propan-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)11-10(13)9-5-4-6-12(3)7-9/h8-9H,4-7H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNLLCQUPVKEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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